

# The 1949 Discovery and Synthesis of Dimethylheptylpyran (DMHP): A Technical Overview

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#### Introduction

In 1949, the landscape of cannabinoid research was significantly advanced by the work of Roger Adams, Morton Harfenist, and Samuel Loewe at the University of Illinois. During their systematic investigation into the structure-activity relationships of tetrahydrocannabinol (THC) analogs, they synthesized a novel and exceptionally potent compound: **Dimethylheptylpyran** (DMHP). This technical guide provides a detailed account of the seminal 1949 synthesis of DMHP, officially designated as 3-(1,2-dimethylheptyl)- $\Delta^{6a}(^{10a})$ -THC, as documented in their publication, "New Analogs of Tetrahydrocannabinol. XIX" in the Journal of the American Chemical Society.[1][2][3][4] The discovery that modifying the alkyl side chain at the 3-position of the cannabinoid scaffold could dramatically enhance physiological activity was a pivotal moment in the field.[3]

### **Core Synthesis Pathway**

The 1949 synthesis of **Dimethylheptylpyran** (DMHP) was a multi-step process involving the preparation of a key intermediate, 5-(1,2-dimethylheptyl)-resorcinol, followed by its condensation with a terpene to form the final tricyclic structure.



### **Key Reactants and Intermediates:**

- Orcinol: The starting aromatic precursor.
- 1-Bromo-1,2-dimethylheptane: The alkylating agent for establishing the characteristic side chain.
- 5-(1,2-dimethylheptyl)-resorcinol: The crucial intermediate coupling the side chain to the resorcinol core.
- (+)-p-Menth-2-en-1-ol: The terpene component that forms the pyran ring.
- Anhydrous Zinc Chloride (ZnCl<sub>2</sub>): A Lewis acid catalyst for the condensation reaction.

### **Quantitative Data from the 1949 Synthesis**

The following table summarizes the key quantitative data reported by Adams, Harfenist, and Loewe for the synthesis of 3-(1,2-dimethylheptyl)-tetrahydrocannabinol.

| Compound/Intermediate  | Boiling Point (°C at 1 mm<br>Hg) | Yield (%) |
|--|----------------------------------|-----------|
| 1,2-Dimethylheptyl Bromide                                       | 98-100                           | 75        |
| 5-(1,2-Dimethylheptyl)-<br>resorcinol Dimethyl Ether             | 165-167                          | 65        |
| 5-(1,2-Dimethylheptyl)- resorcinol                               | 175-180                          | 90        |
| 3-(1,2-Dimethylheptyl)- $\Delta^{6a}$ (10a)-tetrahydrocannabinol | 195-200                          | 25-30     |

### **Experimental Protocols**

The following protocols are based on the experimental descriptions provided in the 1949 publication.

### Synthesis of 1,2-Dimethylheptyl Bromide



The requisite alkyl bromide was prepared from 1,2-dimethyl-1-heptanol. The alcohol was treated with phosphorus tribromide in a cooled solution of dry benzene and pyridine. After the reaction, the mixture was washed with water, dilute hydrochloric acid, sodium carbonate solution, and finally water again. The benzene layer was dried over calcium chloride, and the solvent was removed by distillation. The resulting 1,2-dimethylheptyl bromide was purified by vacuum distillation.

### Synthesis of 5-(1,2-Dimethylheptyl)-resorcinol

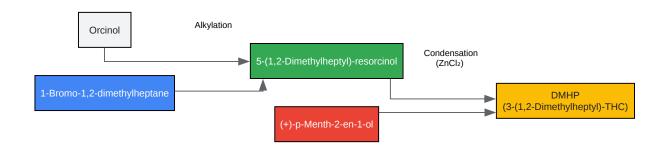
This intermediate was synthesized via a Grignard reaction. A Grignard reagent was prepared from magnesium and 1,2-dimethylheptyl bromide in anhydrous ether. This was then added to a solution of 3,5-dimethoxy-bromobenzene in ether. The resulting mixture was refluxed, and the ether was replaced with benzene, followed by further refluxing. The reaction mixture was then hydrolyzed with dilute sulfuric acid. The organic layer was separated, washed, and the solvent was removed. The resulting crude 5-(1,2-dimethylheptyl)-resorcinol dimethyl ether was demethylated by heating with hydriodic acid. The product, 5-(1,2-dimethylheptyl)-resorcinol, was purified by vacuum distillation.

# Synthesis of 3-(1,2-Dimethylheptyl)- $\Delta^{6a}$ (10a)-tetrahydrocannabinol (DMHP)

The final condensation step was carried out by reacting 5-(1,2-dimethylheptyl)-resorcinol with an equivalent amount of (+)-p-menth-2-en-1-ol in the presence of anhydrous zinc chloride as a catalyst. The reaction was conducted in a mixture of benzene and petroleum ether at room temperature. After the reaction was complete, the mixture was washed with water and dilute sodium hydroxide solution to remove unreacted resorcinol and the catalyst. The organic layer was dried, and the solvents were evaporated. The resulting crude DMHP was purified by high-vacuum distillation, yielding a viscous, pale yellow oil.

# Visualizations Diagram of the DMHP Synthesis Pathway



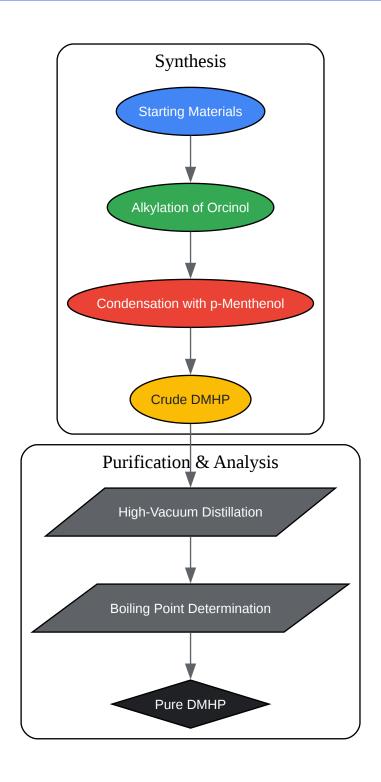


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Caption: Synthetic pathway of DMHP as described by Adams et al. in 1949.

# **Experimental Workflow for DMHP Synthesis and Analysis**





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Caption: Experimental workflow for the 1949 synthesis and analysis of DMHP.



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